
3-Formyl-1-methylcyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-1-methylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H9NO It is a cyclobutane derivative featuring a formyl group and a nitrile group attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutane with formylating agents such as formic acid or formyl chloride in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 3-Formyl-1-methylcyclobutane-1-carbonitrile may involve large-scale chemical reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-Formyl-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 3-Carboxy-1-methylcyclobutane-1-carbonitrile
Reduction: 3-Formyl-1-methylcyclobutane-1-amine
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
科学的研究の応用
3-Formyl-1-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclobutane derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Formyl-1-methylcyclobutane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-1-methylcyclobutane-1-carbonitrile
- 3-Methylenecyclobutane-1-carbonitrile
- 1-Methylcyclobutane-1-carbonitrile
Uniqueness
3-Formyl-1-methylcyclobutane-1-carbonitrile is unique due to the presence of both a formyl group and a nitrile group on the same carbon atom. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one of these functional groups.
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
3-formyl-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-7(5-8)2-6(3-7)4-9/h4,6H,2-3H2,1H3 |
InChIキー |
QBODKQVJOSTLGQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


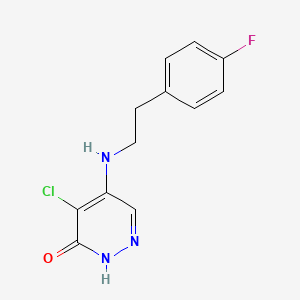

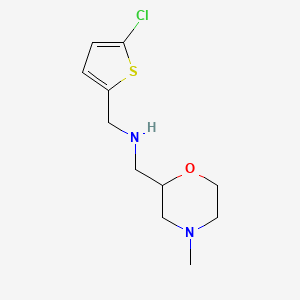

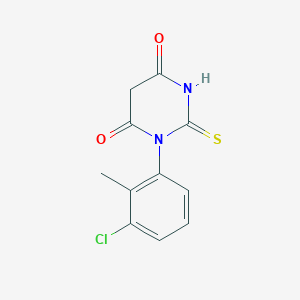
![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)
![Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14912693.png)

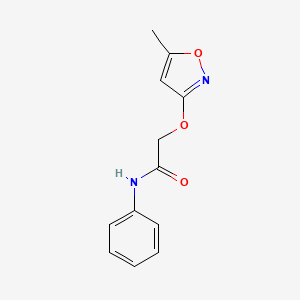
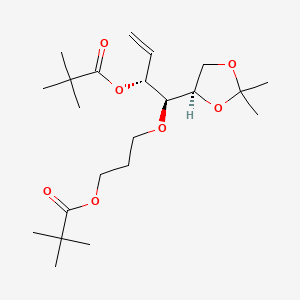
![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)
